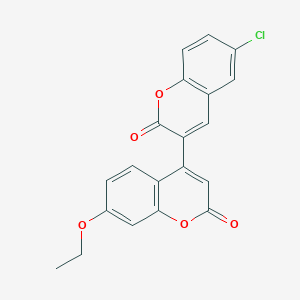

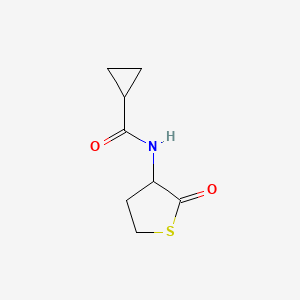

![molecular formula C11H13NO2 B3013521 7-甲氧基-4,5-二氢-1H-苯并[D]氮杂菲-2(3H)-酮 CAS No. 17639-45-1](/img/structure/B3013521.png)

7-甲氧基-4,5-二氢-1H-苯并[D]氮杂菲-2(3H)-酮

描述

The compound "7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one" is a heterocyclic organic molecule that belongs to the class of benzazepines. Benzazepines are bicyclic compounds containing a benzene ring fused to an azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The methoxy group at the 7-position indicates the presence of an oxygen-linked methyl group on the benzene ring.

Synthesis Analysis

The synthesis of related benzazepine derivatives often involves multi-step reactions starting from simpler organic compounds. For instance, the synthesis of tetrahydrobenz[d]indeno[1,2-b]-azepines and their oxo derivatives involves intramolecular dehydrative cyclizations starting from N-methyl-N-β-phenethylacetamides, followed by a series of reactions including cyanomethylation, condensation, reduction, hydrolysis, and thermal cyclization . Another approach for synthesizing benzazepine analogs includes starting from methyl 4,5-dimethoxyanthranilate and proceeding through several steps to obtain the target compound . These methods highlight the complexity and versatility of synthetic routes available for benzazepine derivatives.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was determined by X-ray crystallography, confirming the configuration at the C=N double bond . Similarly, the crystal and molecular structure of 2-methoxy-4-hydroxy-5-oxo-benz[f]azepine was determined, revealing a planar molecular skeleton with bond alternation in the seven-membered ring .

Chemical Reactions Analysis

Benzazepine derivatives can undergo various chemical reactions, including autoxidation, alkylation, and cyclization. For instance, tetrahydrobenz[d]indeno[1,2-b]-azepines can be oxidized to their 12-oxo derivatives upon exposure to oxygen . The regioselective O- or S-alkylation of dibenz[c,e]azepines has been used to introduce donor groups at the 7-position . Additionally, the synthesis of benzazepine derivatives can involve reactions such as chlorination, oxidation, and nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. For example, the planarity of the molecule and the presence of bond alternation can affect the π-electron delocalization and, consequently, the chemical reactivity . The presence of substituents such as methoxy or hydroxy groups can also influence properties like solubility, boiling point, and melting point. The crystal structures of benzazepine derivatives can exhibit intermolecular interactions such as hydrogen bonding, which can affect their solid-state properties and stability .

科学研究应用

合成和结构分析

合成技术:该化合物已通过多种方法合成,包括缩合反应和分子内 Friedel-Crafts 烷基化。这些方法对于制备相关化合物和衍生物以供进一步研究具有重要意义 (Ihnatenko, Jones, & Kunick, 2021).

分子结构测定:X 射线晶体学已被用来确定这些化合物的构型,这对于了解它们的化学性质和潜在应用至关重要 (Faust et al., 2000).

化学反应和衍生物

衍生物合成:研究人员已经开发出该化合物的许多衍生物,这对于探索一系列生物活性及潜在应用很有价值。这些衍生物已通过诸如肼处理、环化等反应合成 (Zhang et al., 2013).

反应机理:研究基于实验结果提出了修订的反应机理,有助于更深入地了解该化合物及其衍生物的化学行为 (Takeuchi, Masuda, & Hamada, 1992).

在药物化学中的潜在应用

褪黑激素受体研究:该化合物的某些衍生物已因其与褪黑激素受体的相互作用而受到研究,这可能对开发治疗睡眠障碍和其他与褪黑激素调节相关的疾病的新药产生影响 (Faust et al., 2000).

抗惊厥活性:该化合物的衍生物显示出潜在的抗惊厥活性,表明在开发治疗癫痫和相关疾病的疗法中可能具有应用 (Piao et al., 2012).

未来方向

Future research could focus on the synthesis and biological activity of this compound and its derivatives. Given the antimicrobial activity and IMPDH II inhibition observed in similar compounds , “7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one” and its derivatives could be potential candidates for drug development.

属性

IUPAC Name |

8-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-3-2-8-7-11(13)12-5-4-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJWQMCLZVGKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)NCC2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4,5-dihydro-1H-benzo[D]azepin-2(3H)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

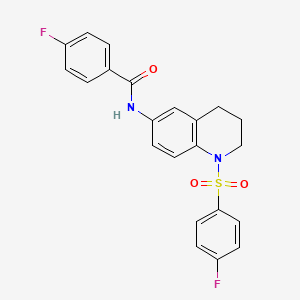

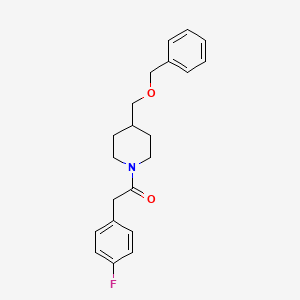

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

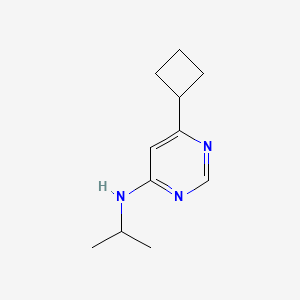

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

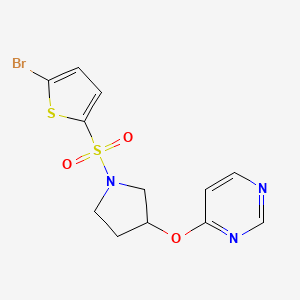

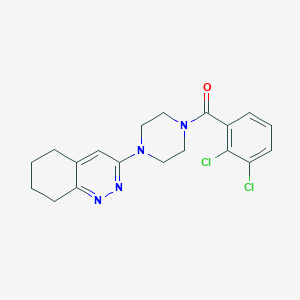

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)

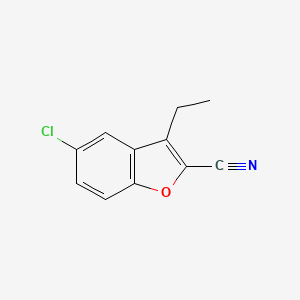

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)